(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One
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Overview
Description
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-B][1,4]oxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydropyrrolo[3,4-B][1,4]oxazin ring system and the introduction of the 4-methoxybenzyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or neurology.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One include other hexahydropyrrolo[3,4-B][1,4]oxazin derivatives and compounds with similar ring systems or functional groups.
Uniqueness
What sets this compound apart is its specific combination of structural features, which may confer unique chemical reactivity and biological activity. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
(4aR,7aR)-4-[(4-methoxyphenyl)methyl]-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-11-4-2-10(3-5-11)8-16-12-6-15-7-13(12)19-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPYRIDQIULFG-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CNCC3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2[C@@H]3CNC[C@H]3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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